![molecular formula C13H14N4O2 B2848989 N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline CAS No. 956626-42-9](/img/structure/B2848989.png)
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline, also known as DMPE, is a synthetic compound that has been studied for its potential applications in scientific research. DMPE is a highly reactive compound, and its structure is composed of a nitro group, an aniline group, and a pyrazole ring. It is a colorless solid with a melting point of approximately 100°C. DMPE is soluble in organic solvents such as ethanol and methanol, and has a boiling point of approximately 170°C.
Aplicaciones Científicas De Investigación
Optical and Electronic Applications
Nonlinear Optical (NLO) Materials : Compounds structurally related to the query have been synthesized for their potential applications in nonlinear optics (NLO). For instance, binary adducts with phenolic coformers exhibit properties suitable for NLO applications, showcasing the influence of molecular structure on the formation of polar crystals and their stability and transparency across a wide spectrum range (Draguta et al., 2015).
Electroluminescent Materials : Research on N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives demonstrates their utility in creating highly luminescent materials for electroluminescence applications. This includes the design and synthesis of complexes with significant distortion due to steric interactions, contributing to their photophysical properties and potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Catalysis and Material Science
Catalyst Design : The structural motif of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is relevant in the development of catalysts. For example, Rh(I) complexes with N,N and N,P ligands have been anchored on glassy carbon electrodes, showcasing a pathway toward recyclable hydroamination catalysts. This research emphasizes the role of ligand design in catalytic activity and the potential for creating more sustainable and efficient catalytic processes (Tregubov et al., 2013).
Organic Synthesis and Fluorescence Applications
Synthetic Pathways and Fluorescence Probes : The study of pyrazol-4-yl and 2H-chromene-based substituted anilines through Michael addition followed by aromatization has opened up new synthetic routes. These compounds, especially those with electron-donating groups, have shown potential applications as fluorescence probes in biological imaging, highlighting their utility in developing new diagnostic tools and enhancing our understanding of biological systems (Banoji et al., 2022).
Propiedades
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUMOIFSZQDOO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2848907.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)

![(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848910.png)
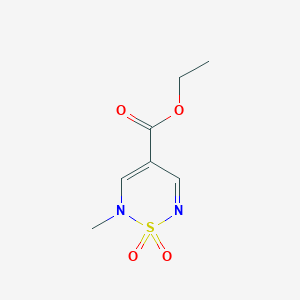
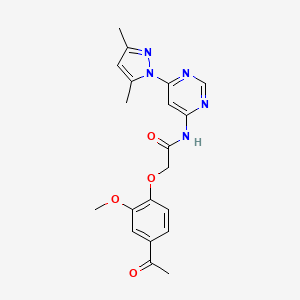
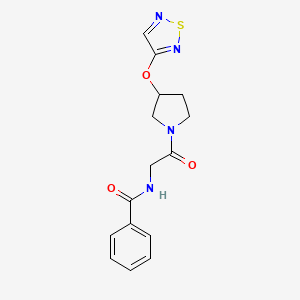
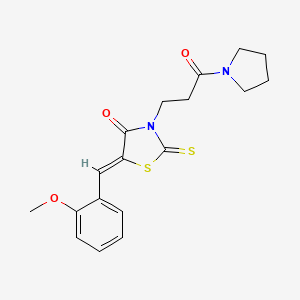
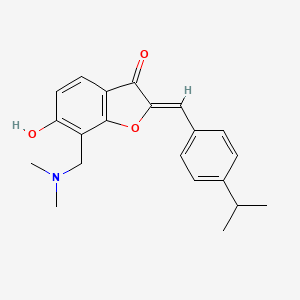
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)
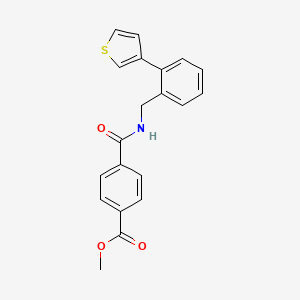
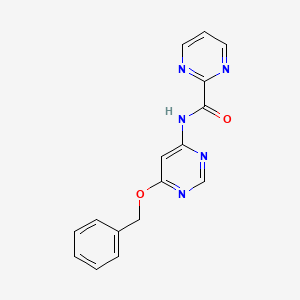
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)
